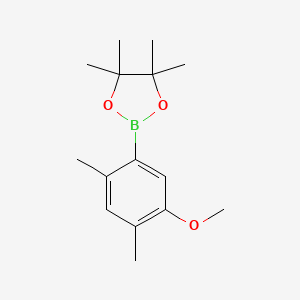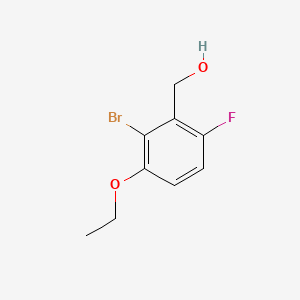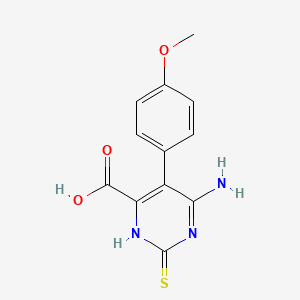
ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenyl group and an ethyl ester group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be synthesized by reacting 3-cyanophenyl bromide with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用機序
The mechanism of action of ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound with a simple triazole ring.
1-(4-Cyanophenyl)-1H-1,2,3-triazole-4-carboxylate: A similar compound with a different substitution pattern on the phenyl ring.
Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate: A derivative with a nitro group instead of a cyano group.
Uniqueness
This compound is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
特性
分子式 |
C12H10N4O2 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
ethyl 1-(3-cyanophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)11-8-16(15-14-11)10-5-3-4-9(6-10)7-13/h3-6,8H,2H2,1H3 |
InChIキー |
FATPZKBNXXGTKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

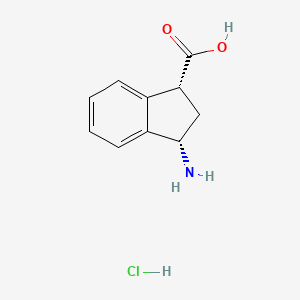



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
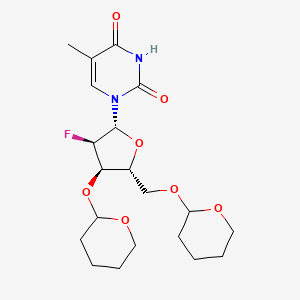
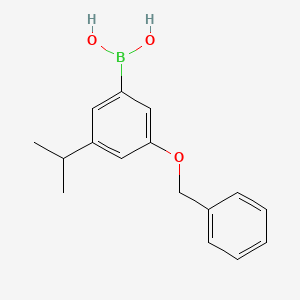
![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
